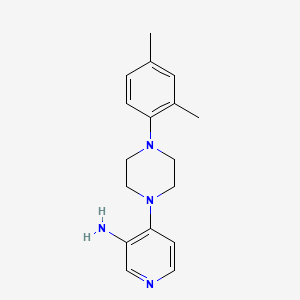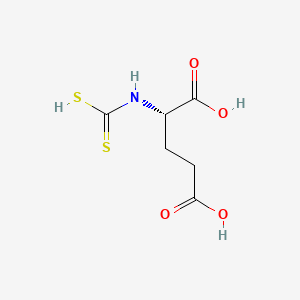
N-(2-Hydroxyethyl)-N-methyl-N'-(1-phenylbutyl)thiourea
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(2-Hydroxyethyl)-N-methyl-N’-(1-phenylbutyl)thiourea is a thiourea derivative known for its diverse applications in various fields, including chemistry, biology, and medicine
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of N-(2-Hydroxyethyl)-N-methyl-N’-(1-phenylbutyl)thiourea typically involves the condensation of amines with isothiocyanates. One common method is the reaction between N-(2-hydroxyethyl)-N-methylamine and 1-phenylbutyl isothiocyanate under mild conditions. The reaction is usually carried out in an aqueous medium, which allows for efficient synthesis of the thiourea derivative .
Industrial Production Methods: Industrial production of thiourea derivatives often involves similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the final product. Additionally, the use of environmentally friendly solvents and catalysts is becoming more prevalent in industrial settings to minimize the environmental impact .
Analyse Des Réactions Chimiques
Types of Reactions: N-(2-Hydroxyethyl)-N-methyl-N’-(1-phenylbutyl)thiourea can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the thiourea group to a thiol or amine.
Substitution: Nucleophilic substitution reactions can occur at the thiourea group, leading to the formation of different derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Nucleophiles like amines or alcohols can be used in substitution reactions.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield sulfoxides or sulfones, while reduction can produce thiols or amines .
Applications De Recherche Scientifique
N-(2-Hydroxyethyl)-N-methyl-N’-(1-phenylbutyl)thiourea has a wide range of applications in scientific research:
Mécanisme D'action
The mechanism of action of N-(2-Hydroxyethyl)-N-methyl-N’-(1-phenylbutyl)thiourea involves its interaction with various molecular targets and pathways:
Molecular Targets: The compound can interact with enzymes and receptors, inhibiting their activity or modulating their function.
Pathways Involved: It can affect signaling pathways related to cell growth, apoptosis, and immune response.
Comparaison Avec Des Composés Similaires
- N-(2-Hydroxyethyl)-N-methyl-N’-(1-phenylpropyl)thiourea
- N-(2-Hydroxyethyl)-N-methyl-N’-(1-phenylethyl)thiourea
- N-(2-Hydroxyethyl)-N-methyl-N’-(1-phenylmethyl)thiourea
Comparison: N-(2-Hydroxyethyl)-N-methyl-N’-(1-phenylbutyl)thiourea stands out due to its unique structural features, which confer specific chemical and biological properties. For instance, the presence of the 1-phenylbutyl group enhances its lipophilicity, potentially improving its bioavailability and interaction with lipid membranes .
Propriétés
Numéro CAS |
74787-85-2 |
|---|---|
Formule moléculaire |
C14H22N2OS |
Poids moléculaire |
266.40 g/mol |
Nom IUPAC |
1-(2-hydroxyethyl)-1-methyl-3-(1-phenylbutyl)thiourea |
InChI |
InChI=1S/C14H22N2OS/c1-3-7-13(12-8-5-4-6-9-12)15-14(18)16(2)10-11-17/h4-6,8-9,13,17H,3,7,10-11H2,1-2H3,(H,15,18) |
Clé InChI |
UUECBVCCZYDARY-UHFFFAOYSA-N |
SMILES canonique |
CCCC(C1=CC=CC=C1)NC(=S)N(C)CCO |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


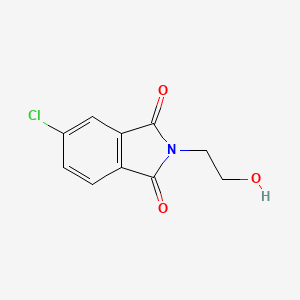



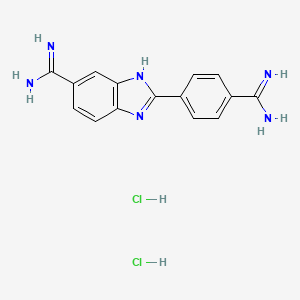
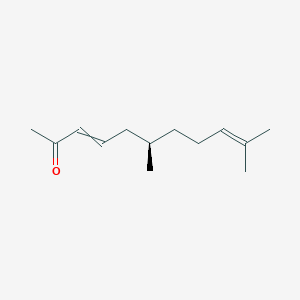

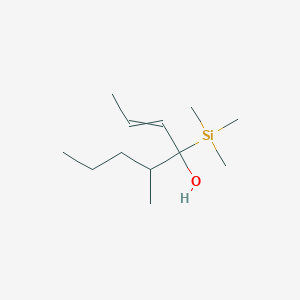
![3-Methyl-2-(1H-pyrrol-2-yl)-3H-naphtho[1,2-d]imidazole](/img/structure/B14444482.png)

![4-[2-(4-Bromophenyl)hydrazinyl]-3-hydroxycyclohexa-3,5-diene-1,2-dione](/img/structure/B14444497.png)

